![molecular formula C6H12ClNO B2969935 5-Methylpiperidin-3-one;hydrochloride CAS No. 2172544-54-4](/img/structure/B2969935.png)
5-Methylpiperidin-3-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of 5-Methylpiperidin-3-one;hydrochloride is represented by the Inchi Code: 1S/C6H11NO.ClH/c1-5-2-6 (8)4-7-3-5;/h5,7H,2-4H2,1H3;1H . The molecular weight of this compound is 149.62 .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Scientific Research Applications
Pharmacological and Behavioral Profile of Novel Compounds
One study discusses the pharmacological and behavioral profile of a novel compound with a structure similar to 5-Methylpiperidin-3-one hydrochloride. It focuses on its potential as an antipsychotic agent due to its potent inverse agonist activity at the 5-HT2A receptor, which could provide insights into neurological applications of 5-Methylpiperidin-3-one hydrochloride (Vanover et al., 2006).
Synthesis Methodologies
Another study details an efficient route to synthesize 5-Hydroxypiperidin-2-one derivatives, showcasing a biocatalytic approach that may be relevant for creating derivatives of 5-Methylpiperidin-3-one hydrochloride for further biological activity exploration (Vink et al., 2003).
Molecular Docking and Antitumor Activity
Research on the molecular docking and antitumor activity of specific compounds, such as the study by Wu et al. (2022), can provide a template for understanding how 5-Methylpiperidin-3-one hydrochloride might interact with proteins and potentially offer therapeutic benefits in cancer treatment (Wu et al., 2022).
Molecular Biology and Interaction Studies
The molecular biology of 5-HT receptors, explored in a study by Boess and Martin (1994), could inform on the neurological implications of 5-Methylpiperidin-3-one hydrochloride, given its structural similarity to compounds active at serotonin receptors (Boess & Martin, 1994).
Kinetic Modeling in Neuropharmacology
Kinetic modeling of compounds like N-[11C]Methylpiperidin-4-yl propionate provides a foundation for assessing the interactions of 5-Methylpiperidin-3-one hydrochloride within biological systems, offering insights into its pharmacokinetics and dynamics in the human brain (Koeppe et al., 1999).
Safety and Hazards
Future Directions
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, such as meperidine, primarily target the kappa-opiate receptors .
Mode of Action
Meperidine, a related piperidine derivative, is known to act primarily as a kappa-opiate receptor agonist . It also has local anesthetic effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Biochemical Analysis
Biochemical Properties
The available literature does not provide specific information about the enzymes, proteins, and other biomolecules it interacts with .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is no available information on how the effects of 5-Methylpiperidin-3-one hydrochloride vary with different dosages in animal models .
properties
IUPAC Name |
5-methylpiperidin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-5-2-6(8)4-7-3-5;/h5,7H,2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAXPFLHDUBLOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.